molecular formula C8H10N2O3 B12088230 Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate

Cat. No.: B12088230
M. Wt: 182.18 g/mol
InChI Key: PGPKTTNCCONVRK-UHFFFAOYSA-N
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Description

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate: is a compound with an intriguing structure. Let’s break it down:

    Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds

    This compound: This compound consists of an imidazole ring with a formyl group (CHO) attached at the 5-position and an ester group (COOCH₃) at the 3-position.

Preparation Methods

Synthetic Routes::

    Formylation of Imidazole: The formylation of imidazole can be achieved using formic acid or formyl chloride. The reaction typically occurs at the 5-position of imidazole.

    Esterification: The esterification of 3-(5-formyl-1H-imidazol-1-yl)propanoic acid with methanol yields .

Industrial Production:: Industrial-scale production methods may involve optimized synthetic routes, purification, and scale-up processes.

Chemical Reactions Analysis

    Oxidation: The formyl group can undergo oxidation to a carboxylic acid.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for esterification), and oxidizing agents (e.g., chromic acid) are commonly used.

    Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: May have applications in drug development.

    Industry: Used in the synthesis of various compounds.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

    Similar Compounds: Other imidazole derivatives, such as metronidazole and cimetidine, share structural similarities.

    Uniqueness: The combination of formyl and ester groups in sets it apart.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-(5-formylimidazol-1-yl)propanoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-6-9-4-7(10)5-11/h4-6H,2-3H2,1H3

InChI Key

PGPKTTNCCONVRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=NC=C1C=O

Origin of Product

United States

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